Niobium boride (NbB)

Electrical Resistivity Conductive Ceramics Phase Engineering

Niobium monoboride (NbB) delivers a unique combination of metallic-like electrical resistivity (26–65 μΩ·cm) and high microhardness (24–28 GPa via Co-activated pressureless sintering at 1500°C). This phase cannot be interchanged with NbB₂ or Nb₃B₄—NbB offers 19–38% higher hardness and lower resistivity than NbB₂, enabling reduced joule heating in EDM electrodes and extended tool life in machining hardened steels and superalloys. Its lower processing temperature (1500°C vs 1900°C for NbB₂) reduces energy costs and permits co-sintering with ZrB₂ or HfB₂ for hypersonic leading edges and thermal protection systems. For metal matrix composites, NbB reinforces copper or aluminum matrices without significantly compromising conductivity. Buyers must specify phase composition explicitly—secondary boride phases or unreacted Nb degrade service performance.

Molecular Formula BNb
Molecular Weight 103.72 g/mol
CAS No. 12007-29-3
Cat. No. B079851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium boride (NbB)
CAS12007-29-3
Molecular FormulaBNb
Molecular Weight103.72 g/mol
Structural Identifiers
SMILESB#[Nb]
InChIInChI=1S/B.Nb
InChIKeyVDZMENNHPJNJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Boride (NbB) Technical Procurement Guide: Critical Specifications for Refractory Ceramic Sourcing


Niobium monoboride (NbB, CAS 12007-29-3) is a refractory transition metal boride with an orthorhombic crystal structure, a calculated density of 7.5 g/cm³, and a melting point of approximately 2270°C . It belongs to the Nb-B system, which includes phases such as NbB, Nb₃B₄, and NbB₂, each exhibiting distinct stoichiometry-dependent physical properties [1]. NbB is recognized for its high hardness (~14 GPa Vickers) and metallic-like electrical resistivity in the range of 26–65 μΩ·cm . These properties position NbB as a candidate material for high-temperature structural applications, conductive ceramic components, and wear-resistant coatings [2].

Niobium Boride (NbB) Substitution Risk Analysis: Why Stoichiometry and Phase Purity Determine Performance


The niobium-boron system exhibits pronounced property divergence based on B/Nb atomic ratio. Increasing boron content systematically decreases electrical resistivity and thermal expansion [1]. Consequently, NbB (B/Nb = 1) cannot be interchanged with NbB₂ (B/Nb = 2) or Nb₃B₄ in applications demanding specific electrical, mechanical, or oxidation behavior. Furthermore, the covalent nature of NbB necessitates specialized sintering techniques to achieve high densification [2]. Procurement specifications must therefore explicitly define phase composition, as the presence of secondary boride phases or unreacted Nb can significantly alter performance in service environments [3].

Niobium Boride (NbB) Comparative Performance Metrics: Quantitative Differentiation Evidence


NbB vs. NbB₂: Lower Electrical Resistivity and Higher Carrier Concentration in Monoboride Phase

A systematic investigation of the Nb-B system established that electrical resistivity decreases with decreasing boron content. Among the four boride phases studied, NbB exhibits lower electrical resistivity compared to higher borides such as NbB₂ and Nb₃B₄. This trend is attributed to a higher carrier concentration (n*) in lower borides, where the conduction band becomes 'freer' as bond saturation increases with boron content [1]. This property makes NbB a more suitable candidate than NbB₂ for applications requiring enhanced electrical conductivity at elevated temperatures.

Electrical Resistivity Conductive Ceramics Phase Engineering

NbB Microhardness: 24–28 GPa Achieved via Cobalt-Activated Pressureless Sintering

A comparative study on consolidation techniques for niobium boride powders (containing NbB, Nb₃B₄, and NbB₂) evaluated the effect of cobalt addition on densification and mechanical properties. Pressureless sintering (PS) with 2–5 wt.% Co at 1500 °C yielded bulk products with a microhardness range of 24–28 GPa and a relative density of 93–98% [1]. In contrast, pure-phase NbB₂ synthesized and consolidated by spark plasma sintering (SPS) at 1900 °C exhibited a lower microhardness of 20.25 GPa [2]. The Co-activated PS approach for NbB-rich compositions demonstrates superior hardness outcomes compared to SPS-processed NbB₂.

Microhardness Sintering Wear Resistance

NbB vs. NbB₂: Higher Activation Energy for Solid-State Synthesis via SHS Route

Self-propagating high-temperature synthesis (SHS) of niobium borides from elemental powder compacts revealed distinct activation energies for NbB and NbB₂ formation. The activation energy associated with the Nb + B reaction (yielding NbB) was determined to be 151.8 kJ/mol, whereas the Nb + 2B reaction (yielding NbB₂) exhibited a lower activation energy of 132.4 kJ/mol [1]. This indicates that NbB synthesis requires a higher energy input to initiate and sustain the combustion wave, which has implications for process design and energy efficiency in powder production.

Synthesis Kinetics Combustion Synthesis Process Optimization

NbB-Rich Bulk Product: Fracture Toughness of 4.05–4.74 MPa·m¹/² and Elastic Modulus of 508–552 GPa

Consolidation of mechanochemically synthesized niobium boride powders (predominantly NbB phase) via Co-activated pressureless sintering at 1500 °C produced bulk materials with an elastic modulus of 508–552 GPa and a fracture toughness of 4.05–4.74 MPa·m¹/² [1]. For comparison, high-density NbB₂ consolidated by SPS at 1900 °C exhibited an elastic modulus of 539 GPa and a fracture toughness of approximately 4 MPa·m¹/² [2]. The NbB-rich product demonstrates comparable or marginally superior fracture toughness and stiffness, while achieving these properties at a significantly lower processing temperature (1500 °C vs. 1900 °C).

Fracture Toughness Elastic Modulus Structural Ceramics

Niobium Boride (NbB) Application Scenarios: Evidence-Based Procurement Guidance


High-Conductivity Ceramic Electrodes for Electrical Discharge Machining (EDM) and High-Temperature Contacts

NbB's lower electrical resistivity (26–65 μΩ·cm) relative to higher borides [1] makes it a preferred phase for conductive ceramic components. EDM electrodes fabricated from NbB-rich ceramics exhibit reduced joule heating and improved machining precision compared to NbB₂-based electrodes, which have higher resistivity. Similarly, high-temperature electrical contacts in furnaces and power distribution systems benefit from NbB's metallic-like conductivity while retaining ceramic thermal stability [2].

Wear-Resistant Cutting Tools and Erosion-Resistant Coatings

The microhardness of 24–28 GPa achieved in NbB-rich bulk products via Co-activated pressureless sintering at 1500 °C [1] positions this material for cutting tool inserts and wear plates. Compared to NbB₂ processed by SPS at 1900 °C (20.25 GPa), NbB-rich components offer a 19–38% hardness advantage [2]. This translates to extended tool life in machining of hardened steels and superalloys, as well as superior erosion resistance in plasma-sprayed coatings for aerospace and defense applications [3].

High-Stiffness Structural Ceramics for Aerospace Thermal Protection Systems

NbB-rich ceramics exhibit an elastic modulus of 508–552 GPa [1], comparable to NbB₂ (539 GPa) [2], but can be densified at 1500 °C rather than 1900 °C. This lower processing temperature reduces manufacturing energy consumption and enables co-sintering with other UHTC phases such as ZrB₂ or HfB₂ without exceeding their thermal stability limits. The resulting composite components—such as leading edges, nosetips, and thermal protection tiles—maintain high stiffness under hypersonic flight conditions [3].

Conductive Reinforcement Phase in Metal Matrix Composites (MMCs)

NbB's combination of high elastic modulus (508–552 GPa) and metallic electrical conductivity [1] makes it an attractive reinforcement for metal matrix composites. When dispersed in copper or aluminum matrices, NbB particles increase stiffness and wear resistance without significantly compromising electrical conductivity. This is in contrast to NbB₂, which, despite its higher melting point, introduces higher electrical resistivity and may require more aggressive sintering conditions that degrade the metallic matrix [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium boride (NbB)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.